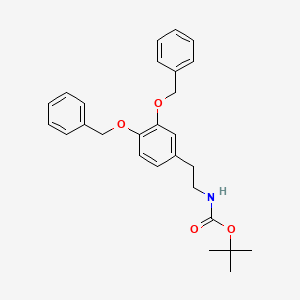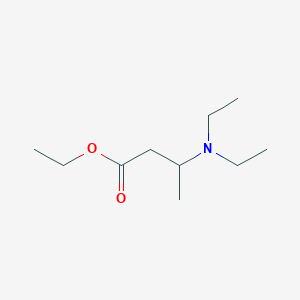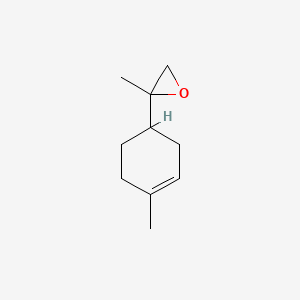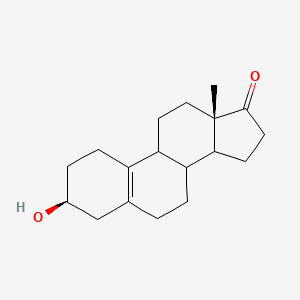
Estr-5(10)-ene-3Beta-ol-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estr-5(10)-ene-3Beta-ol-17-one is a steroid compound characterized by its unique structure, which includes a double bond between carbon atoms 5 and 10, a hydroxyl group at the 3-beta position, and a ketone group at the 17 position. This compound is a derivative of estrane and plays a significant role in the biosynthesis of estrogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estr-5(10)-ene-3Beta-ol-17-one can be synthesized through various methods. One common approach involves starting from estr-5(10)-ene-3,17-dione. The synthesis typically involves protecting the 3-keto group with ethyl orthoformate to form 3-ethoxy-3,5-dien-estr-17-one. This intermediate is then reacted with methyllithium followed by a mild hydrolytic procedure to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of specific catalysts and solvents, as well as controlled reaction temperatures and times, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Estr-5(10)-ene-3Beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estr-4-ene-3,17-dione, while reduction can produce 17-beta-hydroxyestr-5(10)-en-3-one .
Applications De Recherche Scientifique
Estr-5(10)-ene-3Beta-ol-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: The compound is studied for its role in estrogen biosynthesis and metabolism.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and other steroid-based products
Mécanisme D'action
The mechanism of action of Estr-5(10)-ene-3Beta-ol-17-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for aromatase, an enzyme that converts androgens to estrogens. This conversion is crucial for maintaining hormonal balance and regulating various physiological processes .
Comparaison Avec Des Composés Similaires
Estr-5(10)-ene-3Beta-ol-17-one can be compared with other similar steroid compounds, such as:
Estr-4-ene-3,17-dione: Lacks the hydroxyl group at the 3-beta position.
17-beta-hydroxyestr-5(10)-en-3-one: Has a hydroxyl group at the 17 position instead of a ketone group
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H26O2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(3S,13S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-16,19H,2-10H2,1H3/t12-,14?,15?,16?,18-/m0/s1 |
Clé InChI |
MCCNZRZZXGNXNF-OPXQDIIFSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3CC[C@@H](C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
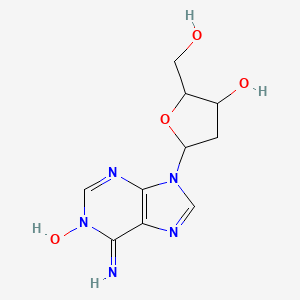
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate](/img/structure/B13423939.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
